molecular formula C14H18N2OS B2587684 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one CAS No. 1009684-97-2

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2587684
CAS No.: 1009684-97-2
M. Wt: 262.37
InChI Key: JXAGITHJEIPOLV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The initial step often involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Sulfanylidene Group: This step usually requires the reaction of the imidazolidinone intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted imidazolidinones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions, due to their ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-imidazolidinone: Lacks the sulfur-containing group.

Uniqueness

The presence of the sulfanylidene group in 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one distinguishes it from its analogs. This group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo specific chemical transformations and interact with biological targets sets it apart from similar compounds, providing opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9(2)8-12-13(17)16(14(18)15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGITHJEIPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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